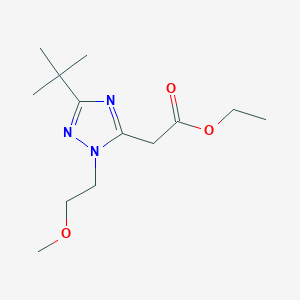
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate
概要
説明
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a methoxyethyl group, and an ethyl acetate moiety, making it a versatile molecule in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through nucleophilic substitution reactions using methoxyethyl halides.
Esterification: The final step involves esterification to form the ethyl acetate moiety, typically using ethanol and acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazoles or ethers.
科学的研究の応用
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl and methoxyethyl groups may enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
Ethyl 2-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)acetate: Lacks the methoxyethyl group.
Ethyl 2-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-5-yl)acetate: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of both the methoxyethyl and tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s stability, solubility, and interaction with molecular targets compared to similar compounds.
特性
分子式 |
C13H23N3O3 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
ethyl 2-[5-tert-butyl-2-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)15-16(10)7-8-18-5/h6-9H2,1-5H3 |
InChIキー |
ISWZURSGGYZCQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=NN1CCOC)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B8714104.png)

